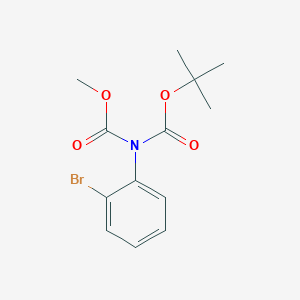
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been extensively studied in recent years. It is a member of the imidazolidinone family of compounds and has been found to have a variety of potential applications in scientific research. In
Aplicaciones Científicas De Investigación
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against a variety of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but studies have suggested that it may work by inducing apoptosis (programmed cell death) in cancer cells. It may also work by inhibiting the activity of enzymes involved in cell proliferation and angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cell proliferation and angiogenesis. It has also been found to have antimicrobial activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potent anticancer and antimicrobial activity. It has also been found to have low toxicity, making it a promising candidate for further development. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone. One area of focus could be on optimizing the synthesis method to produce higher yields and purity. Another area of focus could be on further exploring the mechanism of action of this compound and identifying potential targets for drug development. Additionally, future research could focus on developing new derivatives of this compound with improved activity and lower toxicity.
Métodos De Síntesis
The synthesis of 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to produce 2-(2-methoxybenzylidene)hydrazinecarbothioamide. This compound is then reacted with allyl isothiocyanate to produce 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
Propiedades
Nombre del producto |
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C14H14N2O2S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-8-16-13(17)11(15-14(16)19)9-10-6-4-5-7-12(10)18-2/h3-7,9H,1,8H2,2H3,(H,15,19)/b11-9- |
Clave InChI |
VICHQADBEWFVBR-LUAWRHEFSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)CC=C |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)CC=C |
SMILES canónico |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)



![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
